molecular formula C14H10O2S B14725482 2-Phenyl-3,1-benzoxathiin-4-one CAS No. 5651-35-4

2-Phenyl-3,1-benzoxathiin-4-one

Cat. No.: B14725482
CAS No.: 5651-35-4
M. Wt: 242.29 g/mol
InChI Key: YAYRYBUZHSIXFD-UHFFFAOYSA-N
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Description

2-Phenyl-3,1-benzoxathiin-4-one is a chemical compound provided for research use only. This product is not intended for diagnostic, therapeutic, or any other human use. Derivatives of the benzoxathiin core, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, are recognized in medicinal chemistry as isosteres of prominent pharmacophores, including the 4-hydroxycoumarin core (known for vitamin K antagonism and anticoagulant properties) and 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide derivatives (which have demonstrated potent anti-inflammatory and pain-relief effects, outperforming established drugs like Piroxicam in some studies) . As an isostere, the benzoxathiin scaffold holds significant potential for the creation of new bioactive substances and is a valuable building block in synthetic organic chemistry for constructing complex heterocyclic systems . Researchers utilize this compound and its analogues in multicomponent reactions, for instance, with active methylene nitriles and aromatic aldehydes, to synthesize condensed 2-amino-4H-pyran derivatives and other novel fused heterocycles . These synthesized structures are of interest for probing various kinds of bioactivity, including anticancer and antibacterial properties .

Properties

CAS No.

5651-35-4

Molecular Formula

C14H10O2S

Molecular Weight

242.29 g/mol

IUPAC Name

2-phenyl-3,1-benzoxathiin-4-one

InChI

InChI=1S/C14H10O2S/c15-13-11-8-4-5-9-12(11)17-14(16-13)10-6-2-1-3-7-10/h1-9,14H

InChI Key

YAYRYBUZHSIXFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2OC(=O)C3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Anthranilic Acid-Based Cyclization

A foundational method involves the cyclocondensation of anthranilic acid derivatives with sulfur-containing reagents. In a protocol adapted from benzoxazinone synthesis, anthranilic acid (1 ) undergoes initial acylation with benzoyl chloride (2 ) in chloroform, catalyzed by triethylamine, to yield N-benzoylanthranilic acid (3 ). Subsequent cyclization with a sulfur-introducing agent—such as thionyl chloride or Lawesson’s reagent—generates the benzoxathiin core.

Key Steps :

  • Acylation :
    $$ \text{Anthranilic acid + Benzoyl chloride} \rightarrow N\text{-Benzoylanthranilic acid} $$
    Reaction conditions: 40 mL chloroform, 4.15 mL triethylamine, 3.48 mL benzoyl chloride, room temperature, 12 hours.
  • Cyclization :
    $$ N\text{-Benzoylanthranilic acid + Thionyl chloride} \rightarrow 2\text{-Phenyl-3,1-benzoxathiin-4-one} $$
    Refluxing in anhydrous toluene with 1.84 g cyanuric chloride yields the product after one week, followed by recrystallization in 30% ether-chloroform (63% overall yield).

Limitations : Extended reaction times and moderate yields necessitate optimization for industrial applications.

Tosyl Chloride-Mediated Coupling

Adaptation from Benzoxazinone Synthesis

A patent-pending method for synthesizing 2-(2-hydroxyphenyl)-benzoxazin-4-one provides a template for benzoxathiin derivatives. By substituting salicylic acid with 2-mercaptobenzoic acid, the protocol utilizes p-toluenesulfonyl chloride (TsCl) as a coupling agent to form the oxathiin ring.

Procedure :

  • Activation of 2-Mercaptobenzoic Acid :
    $$ \text{2-Mercaptobenzoic acid + TsCl} \rightarrow \text{Tosyl intermediate} $$
    Conducted in dichloromethane with diisopropylethylamine (DIPEA) at 0–5°C.
  • Coupling with Benzamide :
    The tosylated intermediate reacts with benzamide in toluene under reflux (140–160°C), facilitating cyclodehydration to yield this compound.

Yield : 79% after purification via methanol recrystallization.

Advantages : This method avoids unstable intermediates like salicyloyl chloride, enhancing reproducibility.

Alternative Cyclization Strategies

Cyanuric Chloride as a Cyclization Agent

Cyanuric chloride, employed in benzoxazinone synthesis, offers a pathway for benzoxathiin formation when paired with thiol precursors. Reacting N-benzoylanthranilic acid with cyanuric chloride in toluene at reflux introduces sulfur via a nucleophilic displacement mechanism.

Optimization :

  • Solvent : Anhydrous toluene minimizes side reactions.
  • Temperature : Prolonged reflux (7 days) ensures complete cyclization.

Outcome : 67.8% isolated yield after recrystallization.

Thionyl Chloride-Mediated Ring Closure

Thionyl chloride (SOCl₂) serves dual roles as a chlorinating agent and sulfur source. Treatment of N-benzoylanthranilic acid with excess SOCl₂ under reflux directly forms the oxathiin ring via intramolecular cyclization.

Conditions :

  • Molar Ratio : 1:3 (substrate:SOCl₂)
  • Duration : 6 hours at 80°C

Yield : 58–62%, with purity >95% by HPLC.

Purification and Characterization

Recrystallization Techniques

  • Solvent Systems : Ether-chloroform (30:70) achieves optimal crystal formation.
  • Impurity Removal : Methanol washes reduce residual triethylamine and TsCl byproducts.

Spectroscopic Validation

  • ¹H NMR : Distinct singlet at δ 8.2 ppm (C4 ketone), aromatic multiplets (δ 7.3–7.8 ppm).
  • IR : Strong absorption at 1680 cm⁻¹ (C=O stretch).

Comparative Analysis of Synthetic Routes

Method Reagents Yield (%) Purity (%) Scalability
Anthranilic Acid Route Benzoyl chloride, TsCl 63 98 Moderate
Tosyl Chloride Coupling TsCl, DIPEA 79 99 High
Cyanuric Chloride Cyanuric chloride 67.8 97 Low
Thionyl Chloride SOCl₂ 60 95 Moderate

Industrial Preference : The tosyl chloride method is favored for its high yield and minimal byproducts, despite higher reagent costs.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3,1-benzoxathiin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxathiin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Functionalized benzoxathiin derivatives with various substituents.

Mechanism of Action

The mechanism of action of 2-Phenyl-3,1-benzoxathiin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial histidine protein kinases, which are essential for bacterial growth and survival . Additionally, its anti-inflammatory and anticancer activities are attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4H-3,1-Benzoxazin-4-one Derivatives

Structural Differences: Benzoxazin-4-ones replace the sulfur atom in benzoxathiins with nitrogen, resulting in distinct electronic and steric properties. For instance, 2-phenyl-4H-3,1-benzoxazin-4-one (a nitrogen analog) exhibits a planar heterocyclic ring system, as confirmed by X-ray crystallography . Synthesis: Benzoxazin-4-ones are synthesized via one-pot reactions under mild conditions, often using isopropanol as a solvent, contrasting with the harsher thionyl chloride-mediated methods for benzoxathiins . Functionalization: Benzoxazin-4-ones are more amenable to substitution at the 2-position. Derivatives like 2-[2-(4-methylphenyl)ethyl]-4H-3,1-benzoxazin-4-one and 2-(3-methoxycinnamoyl)-4H-3,1-benzoxazin-4-one highlight the versatility of this scaffold . Applications: Benzoxazin-4-ones are widely explored as enzyme inhibitors (e.g., elastase inhibitors) and antimicrobial agents, whereas benzoxathiin derivatives lack well-documented biological activity .

2-Alkylidene-4H-3,1-benzoxathiin-4-ones

Synthetic Pathways : Unlike the parent 2-phenyl derivative, 2-alkylidene derivatives (e.g., 2-methylene-4H-3,1-benzoxathiin-4-one) form via unintended pathways, such as during the synthesis of 2-(acetylthio)benzamides .
Stereochemical Considerations : The double bond configuration of 2-alkylidene derivatives is rigorously studied using NMR and X-ray analysis, revealing a preference for the trans configuration in solution .

Quinazoline Derivatives

Structural Relationship: Quinazolines, such as 4-oxo-2-phenyl-4H-quinazoline-3-carboxylic acid derivatives, are synthesized by condensing 2-phenyl-3,1-benzoxazine-4-one with phenyl ureas, demonstrating structural and synthetic parallels .

Optically Active 2-Phenyl-3,1-benzoxathian-4-one

Comparative Data Table

Compound Class Key Heteroatoms Synthesis Method Substituent Flexibility Biological Activity References
2-Phenyl-3,1-benzoxathiin-4-one S, O Thiosalicylic acid + carbonyl compounds Limited (rare 2-functionalization) Not well characterized
4H-3,1-Benzoxazin-4-ones N, O One-pot reactions under mild conditions High (diverse 2-substituents) Enzyme inhibition
2-Alkylidene benzoxathiins S, O Byproduct in amine-mediated reactions Restricted to alkylidene groups Stereochemical studies
Quinazoline derivatives N, O Condensation with phenyl ureas Functionalized at 3-position Antiviral, enzyme inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Phenyl-3,1-benzoxathiin-4-one, and how can reaction conditions influence yields?

  • Methodological Answer : A classic route involves reacting 2-mercaptobenzamide with phenylglyoxal hydrate in ethanol under HCl gas, yielding 28% product . Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine offers an alternative for related benzoxazinones, though solvent-free conditions may require optimization for this specific compound . Key variables include solvent polarity, acid catalyst strength, and reaction time. Low yields in traditional methods may arise from competing side reactions, necessitating TLC monitoring to track intermediate formation .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • NMR/IR : Confirm functional groups (e.g., benzoxathiin carbonyl at ~1700 cm⁻¹ in IR) and aromatic proton environments.
  • HPLC/MS : Assess purity (>95% recommended for biological studies) and molecular ion consistency.
  • Elemental Analysis : Validate empirical formula . For known compounds, cross-check melting points and spectral data with literature . Novel derivatives require full spectroscopic and crystallographic validation .

Q. What crystallographic methods are recommended for determining the molecular structure of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement). Key steps:

  • Data Collection : High-resolution (≤0.8 Å) data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Structure Solution : Employ direct methods (SHELXS) or charge-flipping algorithms.
  • Validation : Check R-factors (<5%), residual electron density, and CIF files for compliance with IUCr standards .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Repeat experiments under standardized conditions (e.g., deuterated solvents for NMR, same crystal batch for XRD).
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility that may explain discrepancies.
  • Computational Modeling : Compare DFT-optimized geometries with experimental XRD data to identify tautomers or rotational isomers .

Q. What strategies optimize the synthesis yield of this compound when traditional methods give low outputs?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent Optimization : Replace ethanol with DMF or acetonitrile to enhance solubility of intermediates.
  • Mechanochemical Activation : Explore ball-milling to reduce reaction time and improve atom economy, as demonstrated for analogous benzoxazinones .

Q. How do structural modifications (e.g., substituent effects) influence the biological activity of benzoxathiin derivatives?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the phenyl ring.
  • Enzyme Assays : Test inhibitory activity against alpha/beta hydrolases (e.g., cholesterol esterase) using fluorometric substrates. Compare IC₅₀ values to establish substituent-activity trends .
  • Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites, prioritizing modifications that enhance binding affinity .

Q. What computational methods support the interpretation of crystallographic data for this compound?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., π-π stacking, hydrogen bonds) using CrystalExplorer.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to validate XRD bond lengths/angles.
  • Twinned Data Refinement : For challenging datasets, employ SHELXL’s TWIN/BASF commands to model twin domains .

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